Cas no 4152-90-3 (3-Chlorobenzylamine)
3-Chlorobenzylamine Chemical and Physical Properties
Names and Identifiers
-
- (3-Chlorophenyl)methanamine
- M-Chlorobenzylamine
- 3-Chlorobenzylamine
- 3-chloro-benzenemethanamin
- 3-chloro-benzenemethanamine
- 3-chloro-benzyl amine
- 3-Cl-benzylamine
- m-Chlorobenzenemethanamine
- meta-chlorobenzylamine
- RARECHEM AL BW 0019
- Benzylamine,m-chloro- (6CI,7CI,8CI)
- 1-(3-Chlorophenyl)methanamine
- [(3-Chlorophenyl)methyl]amine
- Benzenemethanamine, 3-chloro-
- 3-Chloro-benzylamine
- m-chlorobenzyl amine
- (3-chlorophenyl)methylamine
- BJFPYGGTDAYECS-UHFFFAOYSA-N
- C2A
- 3-chloro benzylamine
- 3-chlorobenzyl amine
- 3-chloro benzyl amine
- KSC492G9B
- (3-Chlorophenyl)methanamine #
- TIMTEC-
- CS-W007429
- MFCD00040752
- A825583
- chlorophenyl-tetrazole compound 2
- 3-Chlorobenzylamine, 98%
- PS-5317
- AC-17009
- NS00031000
- SCHEMBL5311
- BDBM12584
- 4152-90-3
- SB75378
- C1089
- EINECS 223-985-0
- AKOS000119564
- EN300-16217
- FT-0615478
- CHEMBL12957
- InChI=1/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H
- W-106303
- Q27458618
- DTXSID4063323
- STK802223
- DB-000188
- benzylamine, 3-chloro-
-
- MDL: MFCD00040752
- Inchi: 1S/C7H8ClN/c8-7-3-1-2-6(4-7)5-9/h1-4H,5,9H2
- InChI Key: BJFPYGGTDAYECS-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)CN
- BRN: 774509
Computed Properties
- Exact Mass: 141.03500
- Monoisotopic Mass: 141.035
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 9
- Rotatable Bond Count: 1
- Complexity: 85
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.7
- Topological Polar Surface Area: 26
Experimental Properties
- Color/Form: Transparent colorless to light yellow liquid
- Density: 1.159 g/mL at 25 °C(lit.)
- Boiling Point: 226°C(lit.)
- Flash Point: Fahrenheit: 208.4 ° f
Celsius: 98 ° c - Refractive Index: n20/D 1.559(lit.)
- PSA: 26.02000
- LogP: 2.49900
- Sensitiveness: Air Sensitive
3-Chlorobenzylamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305 + P351 + P338-P310
- Hazardous Material transportation number:UN 2735 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R20/21/22; R34
- Packing Group:III
- Safety Term:8
3-Chlorobenzylamine Customs Data
- HS CODE:2921499090
- Customs Data:
China Customs Code:
2921499090Overview:
2921499090 Other aromatic monoamines and derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921499090 other aromatic monoamines and their derivatives; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-Chlorobenzylamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 008869-5g |
3-Chlorobenzylamine |
4152-90-3 | 97% | 5g |
£16.00 | 2022-03-01 | |
| Fluorochem | 008869-25g |
3-Chlorobenzylamine |
4152-90-3 | 97% | 25g |
£36.00 | 2022-03-01 | |
| Fluorochem | 008869-100g |
3-Chlorobenzylamine |
4152-90-3 | 97% | 100g |
£140.00 | 2022-03-01 | |
| Ambeed | A207391-1g |
(3-Chlorophenyl)methanamine |
4152-90-3 | 98% | 1g |
$10.00 | 2021-07-07 | |
| Ambeed | A207391-5g |
(3-Chlorophenyl)methanamine |
4152-90-3 | 98% | 5g |
$13.00 | 2021-07-07 | |
| Ambeed | A207391-10g |
(3-Chlorophenyl)methanamine |
4152-90-3 | 98% | 10g |
$23.00 | 2021-07-07 | |
| Ambeed | A207391-25g |
(3-Chlorophenyl)methanamine |
4152-90-3 | 98% | 25g |
$45.00 | 2021-07-07 | |
| Ambeed | A207391-100g |
(3-Chlorophenyl)methanamine |
4152-90-3 | 98% | 100g |
$164.00 | 2021-07-07 | |
| Chemenu | CM117562-25g |
3-Chlorobenzylamine |
4152-90-3 | 95+% | 25g |
$53 | 2022-06-11 | |
| Chemenu | CM117562-100g |
3-Chlorobenzylamine |
4152-90-3 | 95+% | 100g |
$186 | 2022-06-11 |
3-Chlorobenzylamine Suppliers
3-Chlorobenzylamine Related Literature
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1. Anomalous Schmidt reaction products of phenylacetic acid and derivativesCarolyn C. Woodroofe,Boyu Zhong,Xingliang Lu,Richard B. Silverman J. Chem. Soc. Perkin Trans. 2 2000 55
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Abhishek R. Tiwari,Bhalchandra M. Bhanage Org. Biomol. Chem. 2016 14 10567
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Dilip K. Tosh,Kenneth A. Jacobson Med. Chem. Commun. 2013 4 619
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Jinha Yu,Philip Mannes,Young-Hwan Jung,Antonella Ciancetta,Amelia Bitant,David I. Lieberman,Sami Khaznadar,John A. Auchampach,Zhan-Guo Gao,Kenneth A. Jacobson Med. Chem. Commun. 2018 9 1920
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5. Synthesis of imidazo[1,5-a]pyridines via oxidative amination of the C(sp3)–H bond under air using metal–organic framework Cu-MOF-74 as an efficient heterogeneous catalystHanh T. H. Nguyen,Oanh T. K. Nguyen,Thanh Truong,Nam T. S. Phan RSC Adv. 2016 6 36039
Additional information on 3-Chlorobenzylamine
Introduction to 3-Chlorobenzylamine (CAS No. 4152-90-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
3-Chlorobenzylamine, identified by the chemical abstracts service number 4152-90-3, is a significant intermediate in the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. This compound, characterized by a chloro-substituted benzylamine core structure, has garnered considerable attention in recent years due to its versatile reactivity and utility in constructing complex molecular architectures. The presence of both electron-withdrawing and donating groups in its molecular framework imparts unique chemical properties, making it a valuable building block for further derivatization and functionalization.
The 3-chlorobenzylamine scaffold (CAS No. 4152-90-3) is particularly noteworthy for its role in the development of bioactive molecules. Its ability to participate in nucleophilic substitution reactions allows for the efficient introduction of diverse functional groups, facilitating the synthesis of pharmacophores relevant to modern drug discovery. Recent advances in medicinal chemistry have highlighted its application in designing small-molecule inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. The chloro substituent on the benzyl ring enhances electrophilicity, enabling selective modifications that are critical for optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
In the realm of chemical biology, 3-chlorobenzylamine (CAS No. 4152-90-3) has been leveraged to develop probes and tools for studying protein-protein interactions and post-translational modifications. Its structural motif is often incorporated into peptidomimetics and kinase inhibitors, where precise control over steric hindrance and electronic distribution is paramount. The growing body of literature underscores its importance in generating novel therapeutic agents with improved efficacy and reduced side effects.
One of the most compelling aspects of 3-chlorobenzylamine is its utility in the synthesis of advanced materials, particularly in the field of organic electronics. Researchers have demonstrated its incorporation into conductive polymers and organic semiconductors, where its aromatic system contributes to electron delocalization and charge transport properties. These findings align with the broader trend toward sustainable and high-performance materials derived from well-tuned molecular architectures.
The pharmaceutical industry has also recognized the potential of 3-chlorobenzylamine (CAS No. 4152-90-3) as a key intermediate in producing active pharmaceutical ingredients (APIs). Its derivatives have been explored for their antimicrobial, anti-inflammatory, and anticancer properties. For instance, recent studies have reported on novel analogs derived from this compound that exhibit potent activity against resistant bacterial strains by interfering with essential metabolic pathways.
From an industrial perspective, the synthesis of 3-chlorobenzylamine involves multi-step organic transformations that highlight modern catalytic methodologies. Advances in green chemistry have led to more efficient synthetic routes that minimize waste generation while maintaining high yields. Such innovations are crucial for scaling up production while adhering to environmental regulations and sustainability goals.
The role of computational chemistry in optimizing 3-chlorobenzylamine derivatives cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities, assess metabolic liabilities, and design molecules with enhanced pharmacokinetic profiles before experimental validation. This synergy between experimental chemistry and computational science accelerates the drug discovery pipeline significantly.
Looking ahead, the future applications of 3-chlorobenzylamine (CAS No. 4152-90-3) are likely to expand into emerging fields such as precision medicine and gene therapy. Its structural adaptability makes it an attractive candidate for developing targeted therapeutics that address specific disease mechanisms at a molecular level. As research continues to uncover new biological functions and synthetic possibilities, this compound will undoubtedly remain at the forefront of innovation in chemical biology and medicinal chemistry.
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